5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-5-ethyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5S/c1-7-18-8-10-22(31-6)23(14-18)33(29,30)26-19-9-11-21-20(15-19)27(13-12-17(2)3)24(28)25(4,5)16-32-21/h8-11,14-15,17,26H,7,12-13,16H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGGHNMCJYROAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features which include a benzenesulfonamide moiety and a tetrahydrobenzo[b][1,4]oxazepine structure. The biological activity of this compound has drawn interest due to its potential applications in various therapeutic areas.
- Molecular Formula : C23H30N2O4S
- Molecular Weight : Approximately 436.6 g/mol
- Structural Features : The compound contains an oxazepine core fused with a sulfonamide group, which is crucial for its biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties . The oxazepine ring system is often associated with the inhibition of cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity . Preliminary studies suggest that it may possess significant antibacterial and antifungal properties. The sulfonamide group is known for its action against various bacterial strains, making this compound a candidate for further exploration in the development of new antimicrobial agents.
Neuroactive Effects
The oxazepine structure is linked to neuroactive effects. Compounds with similar structures have been explored for their potential in treating neurological disorders such as anxiety and depression. This suggests that this compound may also have implications in neuropharmacology.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in disease pathways. Binding affinity studies indicate that it may inhibit key kinases implicated in cancer progression and other diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Ethyl-N-(5-isopentyl...) | Similar oxazepine core | Potential kinase inhibitor | Enhanced solubility |
| 2-Benzyl-N-(5-methyl...) | Benzene and sulfonamide moieties | Antimicrobial properties | Diverse pharmacological profiles |
| 5-[Difluoro(phenyl)methyl]-N-(...) | Fluorinated derivatives | Enhanced bioactivity | Increased metabolic stability |
These comparisons highlight the unique aspects of 5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo...) in terms of its structural complexity and potential therapeutic applications.
Case Studies
Recent studies have explored the efficacy of this compound in vitro and in vivo:
- In Vitro Studies : Cell line assays demonstrated that the compound significantly reduces viability in various cancer cell lines compared to controls.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates and improved survival compared to untreated groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Public Databases
Two closely related compounds are highlighted below (Table 1):
Structural and Functional Analysis
A. Benzenesulfonamide Modifications
- The 5-ethyl group increases hydrophobicity compared to smaller substituents like methyl .
- CAS 921993-30-8 : The 2-ethoxy and 5-methyl substituents balance lipophilicity and steric bulk, which may alter metabolic stability .
- CAS 922075-73-8 : A simpler 3-methyl group reduces steric hindrance, possibly favoring faster diffusion across membranes .
B. Oxazepin Core Variations
C. Molecular Weight and Solubility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
